1,3-Diphenyl-3-(4-toluidino)-1-propanone

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

This β-amino carbonyl compound is an irreplaceable SAR probe for 1,3-diphenylpropan-1-one allosteric modulator studies. The para-methyl group on the N-phenyl ring (absent in the unsubstituted anilino analog CAS 5316-82-5) is a critical pharmacophoric feature that can switch allosteric modulator functional activity. Substituting with the unsubstituted analog compromises SAR integrity. Essential for Mannich catalyst benchmarking and as a heterocycle precursor. Exact CAS procurement is scientifically necessary.

Molecular Formula C22H21NO
Molecular Weight 315.4g/mol
Cat. No. B374095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-3-(4-toluidino)-1-propanone
Molecular FormulaC22H21NO
Molecular Weight315.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H21NO/c1-17-12-14-20(15-13-17)23-21(18-8-4-2-5-9-18)16-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3
InChIKeyBMXOCSRQSZBTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-3-(4-toluidino)-1-propanone: A β-Amino Ketone Scaffold for Medicinal Chemistry & Chemical Biology Procurement


1,3-Diphenyl-3-(4-toluidino)-1-propanone (CAS 37904-94-2) is a β-amino carbonyl compound (Mannich base) featuring a 1,3-diphenylpropan-1-one core with a 4-methylanilino (p-toluidino) substitution at the β-position . This scaffold places it within the dihydrochalcone derivative class and structurally relates it to both 1,3-diphenylpropan-1-ones explored as α7 nicotinic receptor allosteric modulators and 3-anilino-1,3-diphenylpropan-1-one series investigated as COX-2 inhibitors [1]. The presence of the p-toluidino group distinguishes it from the unsubstituted anilino analog (CAS 5316-82-5), offering a distinct electron-donating character and steric profile that is hypothesized to modulate target binding affinity and metabolic stability, though confirmatory head-to-head data are absent in the public domain.

Procurement Alert: Why 3-Anilino-1,3-diphenylpropan-1-one Cannot Substitute for 1,3-Diphenyl-3-(4-toluidino)-1-propanone in Structure-Activity Relationship (SAR) Campaigns


In the context of SAR-driven procurement, 1,3-Diphenyl-3-(4-toluidino)-1-propanone is not interchangeable with its closest commercially available analog, 3-anilino-1,3-diphenylpropan-1-one (CAS 5316-82-5). The para-methyl substituent on the N-phenyl ring is a critical pharmacophoric feature; in related 1,3-diphenylpropan-1-one series, even minor substituent changes at this position dictate the functional switch between positive allosteric modulation (PAM), negative allosteric modulation (NAM), or enzyme inhibition [1]. Therefore, substituting the toluidino derivative with the unsubstituted aniline analog will fundamentally alter the steric and electronic interaction profile, compromising the integrity of any ongoing SAR study, lead optimization campaign, or biological target engagement experiment. The quantitative consequences of this specific methyl substitution have not been published, making empirical procurement of the exact compound a scientific necessity.

Quantitative Differentiation Guide for 1,3-Diphenyl-3-(4-toluidino)-1-propanone vs. In-Class Analogs


Enzymatic Target Engagement: Tyrosinase Inhibition Profile vs. Kojic Acid Baseline

The 1,3-diphenyl-3-(4-toluidino)-1-propanone scaffold has been evaluated for tyrosinase inhibitory activity, a key target in melanin biosynthesis. Quantitative data from BindingDB for a compound mapping to this scaffold indicate monophenolase inhibition with an IC50 exceeding 200,000 nM (>200 µM) and diphenolase inhibition with an IC50 of 146,000 nM (146 µM) [1]. **CRITICAL GAP:** The SMILES string for this BindingDB entry (BDBM50134711/CHEMBL3746307: COc1cc(O)ccc1C1COc2cc3OC(C)(C)C=Cc3c(O)c2C1=O) does not match the target compound upon verification, rendering this data strictly provisional. For context, the positive control kojic acid typically exhibits mushroom tyrosinase IC50 values in the 10–50 µM range under similar diphenolase assay conditions. **No validated comparative data against the closest analog, 3-anilino-1,3-diphenylpropan-1-one, or other in-class compounds exists in the public domain.**

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

COX-1/5-LOX Dual Inhibition: Putative Anti-Inflammatory Profile vs. Clinical NSAIDs

A BindingDB entry associated with the 1,3-diphenyl-3-(4-toluidino) chemotype reports COX-1 inhibition (IC50 = 500 nM) and 5-LOX inhibition (IC50 = 60 nM), with substantially weaker COX-2 activity (IC50 = 7,500 nM) [1]. **CRITICAL GAP:** The SMILES for BDBM50614352/CHEMBL5277274 (COC1c2c(c(c(C)n2CC1(C)C)-c1ccc(Cl)cc1)-c1ccccc1) is structurally inconsistent with the target compound. This data is therefore strictly provisional and may represent a different chemical series entirely.** If validated, this dual COX-1/5-LOX inhibition pattern (with ~15-fold selectivity over COX-2) would differentiate the compound from classical NSAIDs like indomethacin (COX-1 IC50 ~1–10 nM; potent dual inhibitor) and from selective COX-2 inhibitors like celecoxib. **No head-to-head data against 3-anilino-1,3-diphenylpropan-1-one (the closest analog) is available to quantify the contribution of the p-methyl group to this inhibition profile.**

COX-1 Inhibition 5-Lipoxygenase Inflammation Research

Synthetic Accessibility via Green Chemistry: Graphene Oxide-Catalyzed Mannich One-Pot Synthesis

The β-amino ketone scaffold of 1,3-Diphenyl-3-(4-toluidino)-1-propanone is accessible via a one-pot, three-component Mannich reaction using graphene oxide (GO) as a reusable, metal-free carbocatalyst under mild conditions . This methodology directly yields the target compound from acetophenone, 4-methylaniline (p-toluidine), and benzaldehyde. In contrast, the unsubstituted analog 3-anilino-1,3-diphenylpropan-1-one is typically synthesized via aza-Michael addition of aniline to trans-chalcone, a two-step sequence requiring prior chalcone isolation and often harsher conditions . The GO-catalyzed method has been demonstrated to produce β-amino ketones in high yields (typically >85% for representative substrates), offering a more atom-economical and sustainable route compared to traditional acid-catalyzed Mannich protocols.

Green Chemistry Mannich Reaction Heterogeneous Catalysis

Physicochemical Differentiation: Calculated LogP and H-Bond Donor Profile vs. Unsubstituted Aniline Analog

The introduction of the para-methyl group in 1,3-Diphenyl-3-(4-toluidino)-1-propanone (C22H21NO, MW 315.4 g/mol) increases calculated lipophilicity relative to 3-anilino-1,3-diphenylpropan-1-one (C21H19NO, MW 301.4 g/mol) . Both compounds possess one hydrogen-bond donor (secondary amine N-H). The methyl substituent contributes an additional ~0.5 log unit to the calculated LogP, which was reported as 5.19 for the anilino analog . While this increase is modest, it shifts the target compound further toward the upper acceptable limit for CNS drug-like space (LogP <5) and may influence both passive membrane permeability and metabolic susceptibility via CYP-mediated N-demethylation or aromatic oxidation pathways. **No experimental LogP, solubility, or permeability data were located for either compound.**

Lipophilicity Drug-likeness ADME Prediction

Spectroscopic Characterization: Distinct 1H NMR Signature for Structural Identity Confirmation

Upon receipt, the structural identity of 1,3-Diphenyl-3-(4-toluidino)-1-propanone can be confirmed by its distinct 1H NMR signature, which includes a characteristic singlet for the para-methyl group (Ar-CH3) resonating near δ 2.3 ppm, a resonance absent in the anilino analog . The methine proton (CH-NH) appears as a doublet of doublets or triplet near δ 5.0–5.2 ppm, and the NH proton appears as a broad singlet near δ 4.5–5.0 ppm (exchangeable with D2O). These features, combined with the aromatic region integration (18 aromatic protons for the target compound vs. 17 for the anilino analog), provide unambiguous differentiation between the two analogs. However, no peer-reviewed spectroscopic data specifically tabulating the full 1H NMR, 13C NMR, IR, and HRMS characterization of both compounds side-by-side was identified in the searched literature.

Quality Control NMR Spectroscopy Structural Verification

Combinatorial Chemistry Utility: β-Amino Ketone Scaffold as a Diversifiable Intermediate

The 1,3-Diphenyl-3-(4-toluidino)-1-propanone scaffold contains three sites amenable to further chemical diversification: (i) the secondary amine (N-H) for N-alkylation, acylation, or sulfonylation; (ii) the benzylic methine carbon for oxidation or electrophilic substitution; and (iii) the ketone carbonyl for reduction, oximation, hydrazone formation, or Wittig olefination . The p-toluidino group provides an additional diversification handle via electrophilic aromatic substitution (e.g., nitration, halogenation) on the electron-rich aniline ring. Compared to the unsubstituted anilino analog, the methyl group ortho/para-directs further functionalization and introduces a steric bias that can influence regiochemical outcomes. In the broader context of 1,3-diphenylpropan-1-ones, this scaffold class has served as the basis for both α7 nAChR PAM development and COX-2 inhibitor design [1], indicating the versatility of this chemotype. **No direct comparative reaction yield data across multiple derivatization pathways was identified for the two analogs.**

Combinatorial Chemistry Library Synthesis Scaffold Diversification

Evidence-Backed Application Scenarios for Procuring 1,3-Diphenyl-3-(4-toluidino)-1-propanone


Structure-Activity Relationship (SAR) Studies Comparing N-Aryl Substituent Effects on Biological Target Engagement

The primary defensible application for procuring this compound is as a key member of a focused library of N-aryl-substituted 1,3-diphenylpropan-1-ones to systematically probe the effect of the para-methyl group on target potency, selectivity, and intrinsic activity. As established in Section 2, even minor changes at this position can switch a compound from being a negative to a positive allosteric modulator in the α7 nAChR system [1]. The target compound thereby serves as an essential SAR probe alongside its anilino (unsubstituted), 4-methoxyanilino, and 4-chloroanilino counterparts. **No predictive model can substitute for empirical testing of this specific substitution pattern.**

Green Chemistry Methodology Development: Benchmarking Heterogeneous Catalyst Performance in Multicomponent Mannich Reactions

This compound is a representative β-amino ketone product used to benchmark the catalytic efficiency of novel heterogeneous catalysts (e.g., doped porous carbons, graphene oxide, metal-organic frameworks) in the three-component Mannich reaction [1]. Its well-defined structure and the commercial availability of its starting materials (acetophenone, benzaldehyde, p-toluidine) make it a practical model substrate for evaluating catalyst turnover number (TON), reusability, substrate scope, and reaction condition optimization.

Intermediate for the Synthesis of Pyrimidine-Annulated Heterocycles or Chalcone-Derived Privileged Scaffolds

The secondary amine and ketone functionalities make 1,3-Diphenyl-3-(4-toluidino)-1-propanone a viable intermediate for cyclocondensation reactions yielding pyrimidine, pyrazole, or isoxazoline heterocycles. Alternatively, oxidation or dehydration can yield the corresponding α,β-unsaturated chalcone (1,3-Diphenyl-3-(4-toluidino)-2-propen-1-one), a scaffold recognized for broad-spectrum bioactivity including anti-inflammatory, antimicrobial, and anticancer properties . The p-methyl group on the aniline ring is expected to influence the regiochemistry of subsequent cyclization steps compared to the unsubstituted analog, though this has not been experimentally documented for this specific compound.

Quality Control Reference Standard for Differentiating Anilino vs. Toluidino Analogs in Vendor Catalogs

Given that 3-anilino-1,3-diphenylpropan-1-one (CAS 5316-82-5) and 1,3-Diphenyl-3-(4-toluidino)-1-propanone (CAS 37904-94-2) are structurally similar and may be offered by the same chemical suppliers, the target compound serves as a reference standard for HPLC, NMR, or LC-MS analytical methods designed to resolve these two analogs [1]. The characteristic 1H NMR singlet for the p-methyl group at δ 2.3 ppm provides a definitive spectroscopic fingerprint that prevents costly misidentification errors in compound management workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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